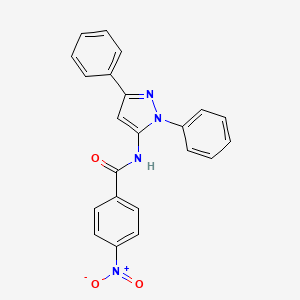

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide

描述

VU-29 是代谢型谷氨酸受体 5 (mGluR5) 的正向变构调节剂。其化学式为 C22H16N4O3,分子量为 384.39 g/mol。 该化合物也以其 CAS 号码而闻名:890764-36-0 .

准备方法

合成路线: VU-29 的合成路线在文献中没有广泛记载。它主要通过实验室的有机合成来制备。研究人员使用各种化学反应一步步组装该化合物。

反应条件: VU-29 合成的具体反应条件可能会有所不同,但通常涉及偶联反应、环化反应和官能团转化。不幸的是,由于已发表的信息有限,具体细节很少。

工业生产: 截至目前,还没有 VU-29 的大规模工业生产方法。其应用主要局限于研发领域。

化学反应分析

反应类型: VU-29 可能经历各种化学反应,包括氧化、还原和取代。在没有具体数据的情况下,我们只能根据其结构和官能团进行推断。

常用试剂和条件: 用于合成类似化合物的常用试剂也可能适用于 VU-29。这些可能包括催化剂、溶剂以及针对所需转化而定制的特定试剂。

主要产物: VU-29 合成过程中形成的主要产物将取决于所涉及的具体反应。需要进一步研究以阐明这些细节。

科学研究应用

VU-29 在几个科学领域引起了关注:

化学: 研究人员探索其与 mGluR5 的相互作用以及其作为研究谷氨酸受体工具化合物的潜力。

生物学: 研究重点在于了解其对神经元信号通路和突触可塑性的影响。

医学: 虽然尚未成为候选药物,但 VU-29 对 mGluR5 的调节可能对神经系统疾病有影响。

工业: 虽然目前没有在工业中使用,但其独特的特性可能会激发未来的应用。

作用机制

VU-29 通过变构结合受体来增强 mGluR5 的活性。这种相互作用增强了受体反应,影响下游信号通路。 确切的分子靶点和通路仍然是一个活跃的研究领域 .

相似化合物的比较

VU-29 因其对 mGluR5 的选择性而脱颖而出。其他类似化合物可能缺乏这种特异性。不幸的是,我目前没有这些化合物的清单。

生物活性

N-(1,3-diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide (CAS No. 890764-36-0) is a compound that has garnered attention for its diverse biological activities. Its molecular formula is C22H16N4O3, and it has a molecular weight of 384.39 g/mol. This compound is part of the 1,3-diarylpyrazole class, known for various pharmacological properties, including anti-inflammatory, anticancer, and antiparasitic effects.

This compound exhibits its biological effects primarily through modulation of the metabotropic glutamate receptor 5 (mGluR5). It acts as a positive allosteric modulator, enhancing glutamate-mediated signaling pathways which are crucial in neuronal communication and synaptic plasticity. This modulation is significant in the context of neurological disorders, where glutamate signaling is often dysregulated .

Cytotoxicity and Antiparasitic Activity

Research has shown that compounds within the 1,3-diarylpyrazole family, including this compound, exhibit varying degrees of cytotoxicity against different cell lines. A study highlighted that certain analogues demonstrated low micromolar potencies against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, while maintaining low toxicity to human cells . This duality makes them promising candidates for further development in treating parasitic infections.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of electronegative substituents in the para-position of the benzamide moiety enhances its potency as a positive allosteric modulator . The structure also allows for interactions with various biological targets, suggesting potential multi-target profiles.

Study on Anticancer Properties

In a recent investigation focused on the anticancer properties of 1,3-diarylpyrazoles, this compound was evaluated for its cytotoxic effects against several cancer cell lines. The results indicated significant cytotoxicity at concentrations exceeding 100 µM in some cases. Notably, this compound's ability to induce apoptosis in cancer cells was linked to its modulation of mGluR5 signaling pathways .

Antimicrobial Activity

Another study explored the antimicrobial properties of derivatives from the same chemical class. This compound showed promising activity against Gram-positive and Gram-negative bacteria as well as fungi. The findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents .

Table 1: Biological Activities of this compound

Table 2: Structure-Activity Relationships (SAR)

| Compound Variant | Key Structural Features | Biological Activity |

|---|---|---|

| This compound | Para-electronegative substituents | Enhanced mGluR5 modulation |

| Related Analogue | Additional halogen substitutions | Increased potency against cancer cells |

属性

IUPAC Name |

N-(2,5-diphenylpyrazol-3-yl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)23-21-15-20(16-7-3-1-4-8-16)24-25(21)18-9-5-2-6-10-18/h1-15H,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIALCSMRIHRFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469437 | |

| Record name | DPAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890764-36-0 | |

| Record name | DPAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。